REACTION_CXSMILES
|
O[C:2]([C:14]1[C:15]([NH:20][C:21](=[O:26])[C:22](C)(C)C)=[N:16][CH:17]=[CH:18][CH:19]=1)([CH:11]([CH3:13])[CH3:12])CC(OC(C)(C)C)=O>Cl>[CH:11]([C:2]1[C:14]2[C:15](=[N:16][CH:17]=[CH:18][CH:19]=2)[NH:20][C:21](=[O:26])[CH:22]=1)([CH3:12])[CH3:13]
|
Name
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tert-butyl 3-hydroxy-4-methyl-3-(2-pivalamidopyridin-3-yl)pentanoate
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
OC(CC(=O)OC(C)(C)C)(C(C)C)C=1C(=NC=CC1)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
12 mL
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Type
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solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(NC2=NC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |